Tri-Salicylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQWLQBUBZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728162 | |

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85531-17-5 | |

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tri-Salicylic acid chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-Salicylic acid, a linear trimer of salicylic (B10762653) acid, is recognized as a thermal decomposition product of acetylsalicylic acid (aspirin).[1][2][3] This in-depth technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical analysis, particularly in the fields of inflammation, obesity, diabetes, and cardiovascular disease, where its parent compounds have shown significant activity.[4][5] This document collates available data on its chemical structure, properties, and analytical considerations, while also highlighting areas where further research is required.

Chemical Structure and Identification

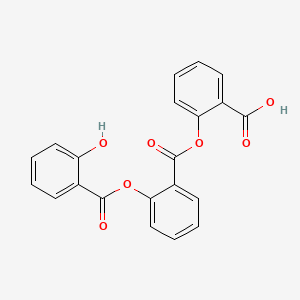

This compound, systematically named 2-((2-((2-hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, is a molecule formed by three salicylic acid units linked by ester bonds. Its chemical structure is presented below.

Caption: Chemical Structure of this compound.

Molecular Formula: C₂₁H₁₄O₇[1][3]

Molecular Weight: 378.33 g/mol [3]

CAS Number: 85531-17-5[1]

IUPAC Name: 2-((2-((2-hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid

Physicochemical Properties

| Property | This compound | Salicylic Acid (for comparison) |

| Physical State | Solid[1] | Colorless to white crystalline powder[6] |

| Melting Point | Data not available | 158.6 °C[6] |

| Boiling Point | Data not available | 211 °C at 20 mmHg[6] |

| Density | Data not available | 1.443 g/cm³ at 20 °C[6] |

| pKa | Data not available | 2.98[7] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml)[1] | Slightly soluble in water; soluble in organic solvents[7] |

Spectroscopic Data

Detailed spectroscopic data for this compound are not widely published. However, commercial suppliers indicate that characterization data, including ¹H NMR, Mass Spectrometry, and IR spectroscopy, are often available upon request. For reference, the characteristic spectroscopic features of its monomer unit, salicylic acid, are well-documented.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data for this compound is not available in the reviewed literature. The spectrum would be complex due to the three distinct aromatic rings.

Mass Spectrometry (MS)

While the exact mass spectrum of this compound is not provided in the search results, its molecular weight of 378.33 g/mol would correspond to the molecular ion peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for O-H stretching of the phenolic hydroxyl and carboxylic acid groups, C=O stretching of the ester and carboxylic acid groups, and C-O stretching, in addition to aromatic C-H and C=C stretching.

Thermogravimetric Analysis (TGA)

As a thermal decomposition product of aspirin, the thermal stability of this compound itself is an area for further investigation. TGA could provide insights into its decomposition profile.

Experimental Protocols

Synthesis of this compound

This compound is formed from the thermal decomposition of aspirin.[1][2] A detailed, standardized protocol for its synthesis and purification is not explicitly available in the reviewed literature. However, studies on the thermal decomposition of acetylsalicylic acid suggest that the formation of linear oligomers occurs under anhydrous heating conditions.[8][9]

A general experimental approach for its formation can be inferred:

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:85531-17-5 | Chemsrc [chemsrc.com]

- 6. Salicylic acid - Wikipedia [en.wikipedia.org]

- 7. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bch.ro [bch.ro]

The Pharmacokinetics and Metabolism of Tri-Salicylic Acid: An In-depth Technical Guide

Introduction

Tri-Salicylic Acid is a trimer of salicylic (B10762653) acid and is recognized as a degradation product of acetylsalicylic acid (aspirin).[1] Given its structural similarity to other salicylates, its pharmacological and toxicological profile is of interest to researchers, scientists, and drug development professionals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its potential biological effects. This technical guide synthesizes the known information about related salicylate (B1505791) compounds to build a predictive pharmacokinetic and metabolic profile for this compound.

Inferred Pharmacokinetic Profile

The pharmacokinetic profile of this compound is expected to be largely dictated by its hydrolysis to salicylic acid. The in vivo behavior can be extrapolated from studies on salsalate (B1681409) (salicylsalicylic acid), a dimer of salicylic acid.

Absorption

Following oral administration, this compound is likely to be absorbed from the gastrointestinal tract. However, significant hydrolysis into individual salicylic acid molecules is expected to occur in the gut lumen, intestinal wall, and during first-pass metabolism in the liver. Salsalate is known to be absorbed and then rapidly hydrolyzed to two molecules of salicylic acid.[2] It is plausible that this compound would undergo a similar, if not more extensive, hydrolysis. The extent of absorption of the intact this compound molecule is predicted to be low.

Distribution

Once absorbed, the distribution of this compound-derived metabolites will follow that of salicylic acid. Salicylic acid is widely distributed throughout the body tissues and fluids. It readily crosses the placenta and blood-brain barrier. The volume of distribution of salicylic acid is concentration-dependent due to saturable plasma protein binding, primarily to albumin.[3]

Metabolism

The primary metabolic pathway for this compound is anticipated to be hydrolysis to salicylic acid. This hydrolysis is likely catalyzed by esterases present in the gastrointestinal tract, liver, and blood.[4] Following its formation, salicylic acid undergoes extensive metabolism via two primary pathways: conjugation with glycine (B1666218) to form salicyluric acid, and conjugation with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.[3] A smaller fraction is oxidized to gentisic acid and other minor metabolites. The formation of salicyluric acid and salicyl phenolic glucuronide are capacity-limited processes, leading to dose-dependent elimination kinetics for salicylic acid.[3]

Excretion

The elimination of this compound will be in the form of its salicylic acid metabolites. These metabolites are primarily excreted by the kidneys. The renal excretion of salicylic acid is sensitive to urinary pH; alkalinization of the urine increases the rate of its excretion.[3]

Quantitative Pharmacokinetic Data

Due to the lack of direct studies on this compound, the following tables summarize the pharmacokinetic parameters of the closely related compounds, salsalate and salicylic acid, to provide a comparative basis.

Table 1: Pharmacokinetic Parameters of Salsalate in Humans

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | [2] |

| Elimination Half-Life (t½) | 1.1 hours | [2] |

| Excretion of Unchanged Drug in Urine | < 1% |[2] |

Table 2: Pharmacokinetic Parameters of Salicylic Acid in Humans

| Parameter | Value | Reference |

|---|---|---|

| Apparent Volume of Distribution (Vd) | 0.1 - 0.2 L/kg | [3] |

| Plasma Protein Binding | 80 - 90% | [3] |

| Elimination Half-Life (t½) | 2 - 3 hours (low doses) | [3] |

| 15 - 30 hours (high doses) | [3] | |

| Major Metabolites | Salicyluric acid, Salicyl phenolic glucuronide | [3] |

| Primary Route of Elimination | Renal |[3] |

Proposed Experimental Protocols

To definitively characterize the pharmacokinetics and metabolism of this compound, the following experimental protocols are proposed.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound in various biological matrices.

Methodology:

-

Matrices: Human and rodent liver microsomes, S9 fractions, plasma, and intestinal homogenates.

-

Incubation: Incubate this compound at a known concentration (e.g., 1 µM) with the biological matrices in the presence of necessary cofactors (e.g., NADPH for microsomal studies).

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the samples for the disappearance of this compound and the appearance of salicylic acid using a validated LC-MS/MS method.

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the single-dose pharmacokinetics of this compound and its primary metabolite, salicylic acid.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing: Administer this compound intravenously (IV) and orally (PO) at a suitable dose.

-

Blood Sampling: Collect serial blood samples via tail vein or jugular vein cannulation at pre-dose and various post-dose time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of this compound and salicylic acid in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, and Bioavailability) using non-compartmental analysis.

Metabolite Identification Study

Objective: To identify the major metabolites of this compound in vivo.

Methodology:

-

Sample Collection: Collect urine and feces from the animals in the in vivo pharmacokinetic study.

-

Sample Preparation: Pool and process the urine and feces samples.

-

Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

-

Structural Elucidation: Use tandem mass spectrometry (MS/MS) to confirm the structures of the identified metabolites.

Visualizations

Metabolic Pathway of Salicylic Acid

Caption: Metabolic pathways of salicylic acid.

Proposed In Vivo Pharmacokinetic Experimental Workflow

References

Tri-Salicylic Acid: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-Salicylic acid, a linear trimer of salicylic (B10762653) acid, is primarily recognized as a degradation product of acetylsalicylic acid (aspirin) formed under thermal stress. Its presence in aspirin (B1665792) drug products can be an indicator of instability and may have implications for product quality and efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility and stability. Due to the limited availability of direct studies on this compound, this guide synthesizes information from research on aspirin degradation and the physicochemical properties of related salicylates. It covers solubility in various organic solvents, discusses its stability profile based on its formation from aspirin, and details analytical methodologies relevant to its quantification. This document aims to serve as a valuable resource for professionals in drug development and research who may encounter this compound.

Introduction

This compound is a molecule formed from three salicylic acid units linked by ester bonds. It is not typically used as an active pharmaceutical ingredient (API) but is of interest as it is a known impurity and degradation product of aspirin.[1] The formation of this compound and other salicylate (B1505791) oligomers can occur during the manufacturing process or upon storage of aspirin, particularly at elevated temperatures.[1] Understanding the solubility and stability of this compound is crucial for developing stable aspirin formulations and for the analytical monitoring of aspirin purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₄O₇ | [1] |

| Molecular Weight | 378.3 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 85531-17-5 | [1] |

Solubility Profile

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 25 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) with ultrasonic treatment | 250 mg/mL | [2] |

| Ethanol | 25 mg/mL | [1] |

Experimental Protocol for Solubility Determination (General Method):

A standard protocol for determining the solubility of a compound like this compound in a given solvent would involve the following steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

Direct and comprehensive stability studies on this compound are limited. However, its stability can be inferred from its formation as a thermal degradation product of aspirin and the known stability of its constituent, salicylic acid.

Formation from Aspirin:

This compound is formed from the thermal decomposition of aspirin.[1] This process involves the hydrolysis of aspirin to salicylic acid, followed by the esterification of salicylic acid molecules to form linear oligomers, including the trimer. The formation of these oligomers is an indicator of aspirin degradation under anhydrous conditions and at elevated temperatures.

Storage and Handling:

For long-term storage, this compound should be kept as a solid at -20°C, where it is reported to be stable for at least four years.[1] When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for one month, and to protect it from light.[2] Salicylic acid, the building block of this compound, is known to gradually discolor in sunlight, suggesting that this compound may also be light-sensitive.

Forced Degradation Studies (Hypothetical Experimental Protocol):

To comprehensively evaluate the stability of this compound, a forced degradation study would be necessary. A typical protocol would involve exposing a solution of this compound to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60-80°C for a specified time.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60-80°C for a specified time.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or solution at a temperature below its melting point.

-

Photostability: Exposing the solid or solution to UV and visible light.

Samples would be analyzed at various time points using a stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and for monitoring its stability. While a specific monograph for this compound is not available, methods developed for the analysis of aspirin and its impurities, including salicylic acid, can be adapted.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC with UV detection is the most common technique for the analysis of salicylates.

Example HPLC Method Parameters for Salicylate Analysis:

| Parameter | Condition |

| Column | C18, e.g., 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV spectrophotometer at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 276 nm, common for salicylates). |

| Flow Rate | Typically 1.0 mL/min. |

| Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |

Experimental Workflow for HPLC Method Development:

Conclusion

This compound is a relevant compound in the context of aspirin stability and degradation. While direct and extensive data on its solubility and stability are not widely published, a significant amount can be inferred from the well-documented behavior of aspirin and salicylic acid. This technical guide provides a summary of the available information and outlines the experimental approaches that can be employed to further characterize this molecule. For professionals in the pharmaceutical industry, a thorough understanding of the formation and properties of this compound is essential for ensuring the quality and stability of aspirin-containing products. Further research is warranted to establish a more complete physicochemical profile of this compound.

References

In Silico Modeling of Tri-Salicylic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-Salicylic acid, a derivative of salicylic (B10762653) acid, holds potential therapeutic value in a range of conditions including inflammation, obesity, diabetes, and cardiovascular disease.[1] In silico modeling provides a powerful and cost-effective approach to elucidate the molecular interactions of this compound with biological targets, thereby accelerating drug discovery and development efforts. This technical guide details the methodologies for in silico modeling of this compound, drawing upon established protocols for salicylic acid and its derivatives, which are directly applicable. We will explore molecular docking and molecular dynamics simulations to predict binding affinities and characterize the dynamic behavior of this compound in complex with its targets. Furthermore, we will visualize key signaling pathways modulated by salicylic acid, providing a framework for understanding the potential downstream effects of this compound.

Molecular Docking of Salicylic Acid Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the binding site of a protein.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for a salicylic acid derivative involves the following steps:

-

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from a protein databank such as the RCSB Protein Data Bank (PDB). For instance, cyclooxygenase-1 (COX-1) can be retrieved with PDB ID: 1PTH.[2]

-

The protein structure is prepared using software like Molecular Operating Environment (MOE) or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.[2]

-

The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

The 3D structure of the salicylic acid derivative is generated using a chemical drawing tool like ChemDraw and optimized using a molecular mechanics force field.

-

For this compound, the structure would be built and subjected to energy minimization.

-

-

Docking Simulation:

-

Docking is performed using software such as MOE, AutoDock, or Pyrx.[2][3] The ligand is placed in the defined binding site of the protein, and various conformational poses are sampled.

-

A scoring function is used to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

-

The docking protocol is often validated by redocking a known ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[2]

-

Quantitative Data from Docking Studies of Salicylic Acid Derivatives

The following table summarizes docking scores of various salicylic acid derivatives against different protein targets. A more negative docking score generally indicates a higher binding affinity.

| Compound | Target Protein | Docking Software | Docking Score (kcal/mol) | Reference |

| 2-(1H-indol-2-yl)benzoic acid (3a) | 3JUS | Not Specified | -10.8163 | [4] |

| 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b) | 3JUS | Not Specified | -11.1354 | [4] |

| 2-(1H-indol-2-yl)benzoic acid (3a) | 3UPI | Not Specified | -9.17851 | [4] |

| 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b) | 3UPI | Not Specified | -9.54722 | [4] |

| Acyl salicylic acid derivative (AcS7) | COX-1 (1PTH) | MOE 2022.02 | -5.32 | [2] |

| Aspirin | COX-1 (1PTH) | MOE 2022.02 | -4.33 | [2] |

Molecular Dynamics Simulations of Salicylic Acid Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the nature of the interactions.

Experimental Protocol: Molecular Dynamics Simulation

A representative MD simulation protocol for a salicylic acid-protein complex is as follows:

-

System Setup:

-

The initial coordinates for the simulation are taken from the best-docked pose of the salicylic acid derivative in the protein's binding site.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Parameters:

-

Simulations are performed using software packages like AMBER or GROMACS.[5]

-

A force field, such as ff03 for the protein and a general Amber force field (GAFF) for the ligand, is applied to describe the interatomic forces.

-

The system is first minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

A production simulation is run for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory analysis is then performed to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

-

-

Binding Free Energy Calculation:

-

The binding free energy of the ligand to the protein can be calculated using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). This method calculates the free energy difference between the complex, the free protein, and the free ligand.

-

Quantitative Data from MD Simulations of Salicylic Acid

The following table presents the calculated binding free energies for salicylic acid with subdomains of Human Serum Albumin (HSA).

| Ligand | Protein Subdomain | Method | Binding Free Energy (kcal/mol) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) | Reference |

| Salicylic Acid | HSA Subdomain IIA | MM-GBSA | -7.65 | -9.23 | -1.87 | |

| Salicylic Acid | HSA Subdomain IB | MM-GBSA | -5.12 | -6.98 | -0.92 |

Signaling Pathway Analysis

Salicylic acid is known to modulate several key signaling pathways, primarily related to inflammation. Understanding these pathways is crucial for predicting the biological effects of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Salicylic acid has been shown to inhibit this pathway through multiple mechanisms.[6][[“]][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including inflammation. Salicylic acid can modulate MAPK signaling.[[“]][9][10]

Conclusion

The in silico modeling techniques of molecular docking and molecular dynamics simulation offer a robust framework for investigating the interactions of this compound with its putative biological targets. By applying the detailed protocols outlined in this guide, researchers can gain valuable insights into the binding mechanisms, affinities, and dynamic behavior of this promising compound. Furthermore, the visualization of key signaling pathways, such as NF-κB and MAPK, provides a foundation for understanding the potential downstream pharmacological effects of this compound. These computational approaches, when integrated with experimental validation, can significantly de-risk and accelerate the development of this compound as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. japsonline.com [japsonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. A Molecular Dynamics Approach to Ligand-Receptor Interaction in the Aspirin-Human Serum Albumin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. Aspirin - Wikipedia [en.wikipedia.org]

- 9. biochemjournal.com [biochemjournal.com]

- 10. Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

Tri-Salicylic Acid: A Technical Guide to Potential Therapeutic Targets

Disclaimer: This document provides a technical overview of the potential therapeutic targets of Tri-Salicylic acid. It is important to note that publicly available research specifically on this compound is limited. The information herein is largely extrapolated from the well-documented mechanisms of salicylic (B10762653) acid, a structurally related compound with similar reported properties.[1] this compound is recognized as a degradation product of aspirin (B1665792) and is available as a research compound for studies related to inflammation, obesity, diabetes, and cardiovascular disease.[1][2][3]

Executive Summary

This compound, a derivative of salicylic acid, presents a compelling area for therapeutic investigation due to its potential to modulate key pathways in inflammation and cellular signaling. Drawing parallels from its parent compound, salicylic acid, this guide explores the prospective molecular targets and mechanisms of action that could be harnessed for drug development. The primary focus lies in its anti-inflammatory and keratolytic properties, with potential applications in chronic inflammatory diseases and dermatological conditions. This document outlines these potential therapeutic avenues, supported by data extrapolated from salicylic acid research, detailed experimental protocols for target validation, and visual representations of key signaling pathways.

Potential Therapeutic Areas

Based on the known efficacy of salicylates, this compound is a candidate for research and development in the following areas:

-

Inflammatory Conditions: Including arthritis and other chronic inflammatory diseases.

-

Cardiovascular Disease: Leveraging its potential anti-inflammatory and anti-platelet effects.[1]

-

Metabolic Disorders: Such as obesity and diabetes, where inflammation is a key pathological component.[1]

-

Dermatology: For conditions like acne, psoriasis, and keratosis pilaris, owing to its expected keratolytic and anti-inflammatory effects.[4][5]

Core Mechanism of Action and Therapeutic Targets

The therapeutic potential of this compound is likely rooted in the mechanisms established for salicylic acid, which include enzymatic inhibition, modulation of signal transduction pathways, and direct effects on skin physiology.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of salicylates is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[4][[“]] Salicylic acid acts as a direct, reversible inhibitor of these enzymes.[4] This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.[[“]]

Caption: Potential Inhibition of the COX Pathway by this compound.

Modulation of Cellular Signaling Pathways

Salicylic acid has been shown to influence intracellular signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[[“]] By inhibiting these pathways, salicylates can suppress the expression of pro-inflammatory genes, including COX-2 and various cytokines.[[“]]

Caption: Potential Modulation of the NF-κB Signaling Pathway.

Dermatological Mechanisms

In dermatological applications, salicylic acid exhibits several mechanisms of action:[5]

-

Keratolytic and Desmolytic Effects: It functions by reducing the adhesion between keratinocytes, promoting the shedding of the outer layer of the skin.[5] This helps to unclog pores and is beneficial in the treatment of acne.[4][5]

-

Comedolytic Properties: By breaking down and clearing out clogged pores (comedones), it is particularly effective against acne vulgaris.[5]

-

pH Modification: Salicylic acid lowers the pH of the stratum corneum, which aids in softening and desquamation of hyperkeratotic skin.[5]

Quantitative Data Summary

| Parameter | Concentration | Study Population | Key Findings | Reference |

| Lesion Reduction | 0.5% - 2% | Acne Patients | Effective in reducing both primary lesions and overall acne severity. | [5] |

| GAGS Score Reduction | 30% (peel) | Moderate Acne Patients | 49% reduction in Global Acne Grading System (GAGS) score over the study period. | |

| Patient Improvement | 1.5% (cream) | Facial Acne Patients | 95% of patients showed improvement within 4 weeks. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the therapeutic potential of this compound.

COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

-

Assay Procedure:

-

Add the enzyme to the reaction buffer.

-

Introduce the various concentrations of this compound or a known control inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

-

Detection: Quantify the production of prostaglandin (B15479496) E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

NF-κB Reporter Gene Assay

Objective: To assess the effect of this compound on NF-κB transcriptional activity in a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or HeLa cells) in appropriate media.

-

Co-transfect the cells with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

After transfection, treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for a specified duration (e.g., 6 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity of both the reporter and control plasmids using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the NF-κB reporter luciferase activity to the control luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value.

-

Caption: A General Experimental Workflow for Evaluating Anti-inflammatory Potential.

Conclusion

While further direct investigation is required, this compound holds promise as a therapeutic agent due to its structural similarity to salicylic acid. The potential to target key inflammatory pathways such as COX and NF-κB, combined with expected dermatological benefits, warrants comprehensive preclinical and clinical evaluation. The experimental frameworks provided in this guide offer a roadmap for elucidating the specific mechanisms and therapeutic efficacy of this compound. Future research should focus on direct characterization of this compound's binding affinities, inhibitory constants, and in vivo efficacy to validate these promising therapeutic targets.

References

An In-depth Technical Guide to Tri-Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-Salicylic acid, a derivative of salicylic (B10762653) acid, is an emerging compound of interest in proteomics research with potential applications in inflammation, obesity, diabetes, and cardiovascular diseases.[1][2] This technical guide provides a comprehensive review of the available literature on this compound and its parent compound, salicylic acid. Due to the limited direct research on this compound, this guide extrapolates potential properties, biological activities, and experimental protocols based on the well-established characteristics of salicylic acid and its derivatives. This paper aims to serve as a foundational resource for researchers and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation into this promising compound.

Introduction

Salicylic acid and its derivatives have long been recognized for their therapeutic effects, most notably as anti-inflammatory, analgesic, and antipyretic agents.[3] this compound, a product of the thermal decomposition of aspirin, is presumed to share similar biological properties.[1] Its investigation is pertinent to the development of novel therapeutics for a range of metabolic and inflammatory disorders. This guide synthesizes the current understanding of this compound, drawing heavily on the extensive body of research available for salicylic acid to infer its potential mechanisms of action and experimental considerations.

Chemical Properties and Data

While specific experimental data for this compound is limited, its basic chemical properties have been reported. The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C21H14O7 | MedchemExpress |

| Molecular Weight | 378.33 g/mol | MedchemExpress |

| Appearance | Solid | CymitQuimica |

| Purity | >98% (Commercially available) | Cayman Chemical |

| CAS Number | 85531-17-5 | MedchemExpress |

Table 1: Chemical Properties of this compound

Solubility

The solubility of this compound has been reported in various solvents. This information is crucial for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Solubility |

| DMSO | ≥ 60 mg/mL |

| Ethanol | Soluble |

Table 2: Solubility of this compound

Synthesis of this compound: A Proposed Protocol

Materials

-

Salicylic acid

-

Salicylsalicylic acid (or another suitable activated salicylic acid derivative)

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous ether

-

Silica (B1680970) gel for column chromatography

Proposed Synthesis Procedure

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid and salicylsalicylic acid in anhydrous DCM.

-

Coupling Agent Addition: To the stirred solution, add DMAP followed by the slow, portion-wise addition of DCC at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) as the eluent.

-

Characterization: Characterize the purified this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Biological Activity and Mechanism of Action

The biological activity of this compound is expected to be similar to that of salicylic acid. Salicylates are known to exert their anti-inflammatory effects through multiple mechanisms, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Inhibition of Prostaglandin (B15479496) Synthesis

Salicylic acid inhibits the synthesis of prostaglandins, which are key mediators of inflammation, by inhibiting the activity of COX-1 and COX-2 enzymes.[4] While direct IC50 values for this compound are not available, it is hypothesized to be a competitive inhibitor of these enzymes.

Table 3: Biological Activity of Salicylates (Inferred for this compound)

| Target | Activity | Presumed Effect of this compound |

|---|---|---|

| COX-1/COX-2 | Inhibition of prostaglandin synthesis | Anti-inflammatory, analgesic, antipyretic |

| NF-κB Pathway | Inhibition of activation | Downregulation of pro-inflammatory gene expression |

Modulation of the NF-κB Signaling Pathway

Salicylates have been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[5] This inhibition prevents the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the biological activity of this compound.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

-

Enzyme and Substrate Preparation: Prepare purified ovine COX-1 or human recombinant COX-2 enzyme and a solution of arachidonic acid (substrate).

-

Incubation: Pre-incubate the enzyme with various concentrations of this compound (or a vehicle control) in a suitable buffer at 37°C for a specified time.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination and Product Measurement: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This protocol outlines a method to assess the effect of this compound on NF-κB activation.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[6]

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and determine the effect of this compound on NF-κB-dependent gene expression.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the quantitative analysis of this compound.

-

Sample Preparation: Extract this compound from the sample matrix (e.g., plasma, tissue homogenate) using a suitable solvent extraction method.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectrophotometry).

-

-

Quantification: Generate a standard curve using known concentrations of purified this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.[7]

Signaling Pathways and Visualizations

The signaling pathways affected by salicylates are complex and interconnected. The following diagrams, generated using the DOT language, illustrate the presumed mechanisms of action of this compound based on the known pathways of salicylic acid.

Inhibition of Prostaglandin Synthesis Pathway

Caption: Inhibition of Prostaglandin Synthesis by this compound.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

This compound represents a compound with significant therapeutic potential, likely mirroring the well-documented anti-inflammatory and metabolic benefits of salicylic acid. This technical guide has provided a foundational overview of its chemical properties, a proposed synthesis method, and presumed biological activities based on the current, albeit limited, literature. The detailed experimental protocols and visual representations of signaling pathways are intended to equip researchers with the necessary tools to further explore the pharmacological profile of this compound. Future research should focus on obtaining direct quantitative data for this compound, including its specific IC50 values against various targets, its pharmacokinetic and pharmacodynamic profiles, and a definitive elucidation of its mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:85531-17-5 | Chemsrc [chemsrc.com]

- 3. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonate ester prodrugs of salicylic acid. Synthesis, solubility characteristics, in vitro enzymatic hydrolysis rates, and blood levels of total salicylate following oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

Methodological & Application

Application Note: Analytical Methods for the Quantification of Salicylic Acid

Introduction

Salicylic (B10762653) acid (2-hydroxybenzoic acid) is a phenolic acid and a beta-hydroxy acid (BHA) that occurs naturally in plants. It plays a significant role in plant growth and development, photosynthesis, transpiration, and ion uptake. In the pharmaceutical and cosmetic industries, salicylic acid is widely used as a key ingredient in various formulations due to its keratolytic, anti-inflammatory, and analgesic properties.[1][2][3] It is a crucial component in dermatological products for treating acne, psoriasis, and other skin conditions.[2] Given its therapeutic importance and potential for toxicity at high concentrations, accurate and reliable quantification of salicylic acid in raw materials, pharmaceutical dosage forms, and biological samples is essential for quality control and research.[1]

This application note provides an overview of common analytical methods for the quantification of salicylic acid and presents a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method.

Analytical Methods for Salicylic Acid Quantification

Several analytical techniques are available for the determination of salicylic acid. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Common methods include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Fluorimetry.[1][4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of salicylic acid.[1][4] It offers high specificity, sensitivity, and the ability to separate salicylic acid from its derivatives and other components in complex mixtures.[3] Reversed-phase HPLC with UV detection is the most common approach.[4]

-

UV-Visible (UV-Vis) Spectrophotometry: This method is based on the principle that salicylic acid absorbs ultraviolet light at a specific wavelength.[5] It is a simple, cost-effective, and rapid technique suitable for the analysis of salicylic acid in relatively simple matrices.[6] To enhance selectivity, salicylic acid can be reacted with reagents like ferric chloride to form a colored complex that can be measured in the visible region.[7]

-

Fluorimetry: This technique measures the fluorescence of a substance. Salicylic acid and its derivatives can be determined by spectrofluorometry, which provides high sensitivity.[8][9] The method can be used for the determination of salicylic acid as an impurity in pharmaceutical preparations.[8]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the different analytical methods used for salicylic acid quantification.

| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Reference |

| HPLC-UV | 0.1 - 5 µg/mL | < 2 µmol/L | Not Specified | > 95% | [10][11] |

| HPLC-UV | 0.5%–3.9% (in tablets) | 0.35% | Not Specified | Not Specified | [12] |

| UV-Vis Spectrophotometry | 10 - 90 µg/mL | Not Specified | Not Specified | Not Specified | [7] |

| UV-Vis Spectrophotometry | 5.0 - 30.0 μg/mL | 0.51 μg/mL | 1.70 μg/mL | > 96% | [6] |

| Kinetic Spectrophotometry | 0.72–9.00 µg/mL | 0.35 µg/mL | Not Specified | Not Specified | [13] |

| Fluorimetry | 0.0 - 50.0 mg/L | Not Specified | Not Specified | Not Specified | [14] |

| Solid-State Spectrofluorimetry | Not Specified | 10⁻⁸ g | Not Specified | Not Specified | [15] |

| HPTLC | Not Specified | 1 pg | Not Specified | 99.2% - 100.0% | [16] |

Experimental Workflow for HPLC Quantification of Salicylic Acid

Caption: Experimental workflow for the quantification of salicylic acid using HPLC.

Detailed Protocol: HPLC Method for Salicylic Acid Quantification

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of salicylic acid in a pharmaceutical cream formulation.

1. Principle

Salicylic acid is extracted from the sample matrix and separated from other components on a C18 reversed-phase column using an isocratic mobile phase. The concentration of salicylic acid is determined by measuring its absorbance at a specific wavelength with a UV detector and comparing it to a standard calibration curve.

2. Materials and Reagents

-

Salicylic acid reference standard (analytical grade)[2]

-

Methanol (B129727) (HPLC grade)[2]

-

Glacial acetic acid (analytical grade)[2]

-

Distilled or deionized water[2]

-

Pharmaceutical cream sample containing salicylic acid

-

0.45 µm syringe filters[2]

3. Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array or UV detector.[2]

-

Analytical column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).[2]

-

Analytical balance

-

Ultrasonic bath[2]

-

Vortex mixer

4. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of methanol and 1.5% v/v glacial acetic acid in water (55:45 by volume).[2] Degas the mobile phase using an ultrasonic bath for 10-15 minutes before use.[2]

-

Standard Stock Solution (0.1% w/v): Accurately weigh 100 mg of salicylic acid reference standard and dissolve it in 100 mL of methanol.[2]

-

Standard Calibration Solutions: Prepare a series of standard calibration solutions with concentrations ranging from 2 to 30 µg/mL by diluting the standard stock solution with the mobile phase.[2] For example, to prepare a 10 µg/mL solution, pipette 100 µL of the stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase.[2]

5. Sample Preparation

-

Accurately weigh approximately 0.25 g of the cream sample into a 25 mL volumetric flask.[2]

-

Add about 15 mL of methanol and vortex or sonicate to dissolve the salicylic acid.[2]

-

Make up the volume to 25 mL with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

6. Chromatographic Conditions

-

Column: C18, 5 µm, 4.6 mm x 150 mm[2]

-

Mobile Phase: Methanol : 1.5% v/v glacial acetic acid (55:45)[2]

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: 30 °C[10]

-

Injection Volume: 20 µL[10]

-

Detection Wavelength: 295 nm[11]

7. Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of each standard calibration solution in duplicate.

-

Inject 20 µL of the prepared sample solution in duplicate.

-

Record the chromatograms and the peak areas for salicylic acid.

8. Data Analysis

-

Construct a calibration curve by plotting the peak area of the salicylic acid standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be > 0.99.

-

Determine the concentration of salicylic acid in the sample solution using the equation of the calibration curve.

-

Calculate the percentage of salicylic acid in the original cream sample using the following formula:

% Salicylic Acid (w/w) = (C × V × D) / W × 100

Where:

-

C = Concentration of salicylic acid in the sample solution (mg/mL) from the calibration curve

-

V = Final volume of the sample preparation (mL)

-

D = Dilution factor (if any)

-

W = Weight of the cream sample taken (mg)

-

Disclaimer: This application note is for informational purposes only and should not be considered a substitute for established analytical methods or professional advice. The protocols provided should be validated in the user's laboratory for their specific application.

References

- 1. [PDF] A Review on a Some Analytical Methods for Determination of Salicylic Acid | Semantic Scholar [semanticscholar.org]

- 2. fda.gov.ph [fda.gov.ph]

- 3. helixchrom.com [helixchrom.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsdjournal.org [rsdjournal.org]

- 7. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]

- 8. Spectrofluorometric determination of acetylsalicylic acid, salicylamide, and salicyclic acid as an impurity in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple fluorometric method for the determination of salicylic acid in aluminium acetylsalicylate | Semantic Scholar [semanticscholar.org]

- 10. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantification and spatial distribution of salicylic acid in film tablets using FT-Raman mapping with multivariate curve resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. lcms.cz [lcms.cz]

- 15. Spectrofluorimetry at zero angle: determination of salicylic acid in an acetylsalicylic acid pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Application Note: HPLC Method for the Analysis of Tri-Salicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tri-salicylic acid and its derivatives are utilized in pharmaceutical formulations for their anti-inflammatory and analgesic properties. Accurate and reliable analytical methods are crucial for the quality control and quantification of these compounds in drug development and manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, primarily through the quantification of salicylic (B10762653) acid, its active moiety, and a common related substance. The described method is a stability-indicating assay, capable of separating salicylic acid from its degradation products.

Principle

This method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify salicylic acid. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. This methodology is based on established protocols for salicylic acid analysis in pharmaceutical dosage forms, such as choline (B1196258) magnesium trisalicylate tablets.[1][2][3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and optimal chromatographic conditions is provided in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1100 series or equivalent with UV-Visible or Photodiode Array (PDA) detector |

| Column | Xorabax XBD C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Phosphate buffer (pH 3.0) : Methanol (B129727) (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 230 nm |

| Column Temperature | Ambient |

| Run Time | 8 minutes |

2. Reagent and Standard Preparation

-

Chemicals and Reagents : Methanol and Acetonitrile (HPLC grade), Dihydrogen potassium phosphate and phosphoric acid (AR grade).[1][3]

-

Mobile Phase Preparation : The mobile phase is prepared by mixing the phosphate buffer and methanol in the specified ratio. The resulting solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1][3]

-

Standard Stock Solution : A stock solution of salicylic acid is prepared by dissolving a known amount of reference standard in the mobile phase to achieve a specific concentration.

-

Calibration Standards : A series of calibration standards are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-30 µg/mL).[1][2]

3. Sample Preparation

-

Tablet Sample Preparation : For the analysis of trisalicylate tablets, a representative number of tablets (e.g., 20) are weighed and finely powdered to ensure homogeneity.[3] An amount of powder equivalent to a specific dose of salicylic acid is accurately weighed and transferred to a volumetric flask. The sample is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to the final volume with the mobile phase.[3] The resulting solution is filtered through a 0.45 µm syringe filter before injection.[3]

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2]

| Validation Parameter | Result |

| Linearity (Concentration Range) | 5-30 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

| Regression Equation | y = 30.55x + 5.302 |

| Retention Time | 4.6 min |

| Accuracy (% Recovery) | Evaluated at 50%, 100%, and 150% of the nominal concentration |

| Precision (RSD%) | Within acceptable limits |

| Specificity | The method is stability-indicating, showing no interference from excipients or degradation products. Salicylic acid was found to be more susceptible to alkaline degradation.[1][2] |

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

References

Application Note: Quantitative Determination of Salicylic Acid in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylic (B10762653) acid (SA) is a phenolic compound and a key metabolite of acetylsalicylic acid (aspirin), one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs). Monitoring the levels of salicylic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the food industry to determine its natural occurrence or use as a preservative. This application note provides a detailed protocol for the sensitive and selective quantification of salicylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Note on "Tri-Salicylic Acid": This protocol has been developed and validated for Salicylic Acid. The methodology described herein can serve as a robust starting point for the development of a quantitative assay for "this compound." However, optimization of sample preparation, chromatographic separation, and mass spectrometric parameters will be necessary based on the specific chemical structure and properties of "this compound."

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. Below are protocols for plasma/serum and animal feed.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This method is suitable for the rapid and efficient removal of proteins from plasma or serum samples.

-

To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add a suitable internal standard (e.g., deuterated salicylic acid, SA-d4).

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

LLE can provide a cleaner extract compared to protein precipitation.

-

To a 200 µL aliquot of plasma or serum, add the internal standard.

-

Add 50 µL of 1 M HCl to acidify the sample.

-

Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase for injection.

Protocol 3: Extraction from Animal Feed

This protocol is adapted for the analysis of salicylic acid in complex feed matrices.[1][2][3]

-

Weigh 2.5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

-

Add 25 mL of 0.1% hydrochloric acid in methanol (B129727) and vortex thoroughly.[1]

-

Place the tube in an ultrasonic bath for 15 minutes.[1]

-

Shake the sample on a mechanical shaker for 30 minutes at 200 rpm.[1]

-

Centrifuge the extract at 4,500 x g for 15 minutes at 20°C.[1]

-

Transfer 500 µL of the supernatant to a glass tube and evaporate to dryness under nitrogen at 45°C.[1]

-

Reconstitute the residue with 500 µL of 50% acetonitrile, vortex, and centrifuge at 14,500 rpm for 15 minutes.[1]

-

Transfer 100 µL of the clear supernatant to an HPLC vial, add 10 µL of internal standard and 390 µL of 50% acetonitrile for analysis.[1]

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

-

Column: A reversed-phase C18 column is commonly used (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 350 µL/min.[1]

-

Injection Volume: 2 µL.[1]

-

Column Temperature: 30°C.[1]

-

Gradient Elution:

-

0-1.0 min: 5% B

-

1.0-2.5 min: Linear gradient to 90% B

-

2.5-5.0 min: Hold at 90% B

-

5.0-6.0 min: Return to 5% B

-

6.0-8.0 min: Re-equilibration at 5% B[1]

-

Mass Spectrometry (MS/MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for salicylic acid.[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Salicylic Acid: The precursor ion is [M-H]⁻ at m/z 137. Common product ions are m/z 93 (loss of CO₂) and m/z 65.[1][4] The transition 137 -> 93 is often used for quantification.

-

Salicylic Acid-d4 (Internal Standard): The precursor ion is at m/z 141, with a corresponding product ion (e.g., m/z 97).[4]

-

-

Ion Source Parameters:

Data Presentation

The performance of the LC-MS/MS method for salicylic acid quantification is summarized in the tables below.

Table 1: Method Performance in Animal Feed

| Parameter | Value | Reference |

| Linearity (R²) | 0.9911 to 0.9936 | [1][2][3] |

| Recovery | 98.3% to 101% | [1][2][3] |

| Limit of Detection (LOD) | 0.02 mg/kg | [1][2][3] |

| Limit of Quantification (LOQ) | 0.05 mg/kg | [1][2][3] |

Table 2: Method Performance in Human Plasma

| Parameter | Value | Reference |

| Calibration Range | 80 – 8,000 ng/mL | [4] |

| Linearity (r) | > 0.999 | [4] |

| LLOQ | 80 ng/mL | [4] |

| Recovery | 70.1% - 82.3% | [4] |

Mandatory Visualization

Experimental Workflow Diagram

Caption: General workflow for the LC-MS/MS analysis of Salicylic Acid.

Salicylic Acid Fragmentation Pathway

References

Application Notes and Protocols for In Vitro Cell-Based Assays for Tri-Salicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tri-Salicylic acid, a compound with properties similar to salicylic (B10762653) acid, holds potential for research in inflammation, obesity, diabetes, and cardiovascular disease.[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and anti-inflammatory effects of this compound, with a focus on its impact on key signaling pathways. While much of the foundational understanding is derived from studies on salicylic acid and its derivatives, these protocols are adapted for the specific investigation of this compound.

Data Presentation: Quantitative Analysis of Salicylic Acid and Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for salicylic acid and its derivatives from various in vitro studies. This data provides a comparative baseline for evaluating the potency of this compound.

| Compound | Assay | Cell Line/Enzyme | IC50 / Inhibition |

| Salicylic Acid | MTT Assay | HeLa Cells | 39.968 µg/mL |

| Salicylic Acid | MTT Assay | A549 Cells | 6.0 mM |

| Salicylic Acid | MTT Assay | 3215 LS (normal fibroblasts) | 1.14 mM |

| Salicylic Acid | iNOS Induction | --- | 9.16 ± 1.9 mM |

| Triflusal | iNOS Induction | --- | 1.13 ± 0.12 mM |

| HTB (Triflusal metabolite) | iNOS Induction | --- | 1.84 ± 0.34 mM |

| Aspirin (B1665792) | iNOS Induction | --- | 6.08 ± 1.53 mM |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NFκB Luciferase Assay | HCT116 Cells | 15 µM |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NFκB Luciferase Assay | HCT116 Cells | 17 µM |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NFκB Luciferase Assay | HCT116 Cells | 91 µM |

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line and establish the IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.[2][3][4]

Materials:

-

Target cell line (e.g., HeLa, A549, RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or acidic SDS solution)[5]

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2.62×10^6 cells/mL (for HeLa cells) in 100 µL of complete culture medium per well and incubate for 24 hours at 37°C with 5% CO2.[2]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Perform serial dilutions in culture medium to achieve a range of desired final concentrations.

-

Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[4][5]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 500-600 nm using a multi-well spectrophotometer.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Anti-Inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

A. Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.

B. Cytokine Production Assay (ELISA)

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

LPS

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Protocol:

-

Cell Seeding, Treatment, and Stimulation: Follow steps 1 and 2 from the NO Production Assay.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cytokine concentration based on a standard curve. A decrease in cytokine levels indicates an anti-inflammatory effect.

NF-κB Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[[“]][7] Salicylates are known to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[7]

A. NF-κB Luciferase Reporter Assay

Materials:

-

Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HCT116)[8]

-

This compound

-

LPS or TNF-α (as an NF-κB activator)

-

Luciferase assay reagent

Protocol:

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat with this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.

-

Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: A decrease in luciferase activity in treated cells indicates inhibition of NF-κB transcriptional activity.

B. Western Blot for IκBα Degradation and p65 Nuclear Translocation

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Cell lysis buffer and nuclear/cytoplasmic extraction kits

-

Primary antibodies (anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment and Stimulation: Treat cells with this compound followed by LPS stimulation for a short duration (e.g., 30-60 minutes).

-

Protein Extraction: For IκBα degradation, prepare whole-cell lysates. For p65 translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.

-

Detection and Analysis: Visualize protein bands using a chemiluminescence substrate. Densitometric analysis can be used to quantify changes in protein levels. Inhibition of IκBα degradation and reduced nuclear p65 levels in treated cells would confirm the inhibitory effect of this compound on the NF-κB pathway.

MAPK Signaling Pathway Analysis

Objective: To determine if this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammatory responses.[[“]]

Western Blot for Phosphorylated MAPKs

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Cell lysis buffer

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment and Stimulation: Treat cells with this compound followed by LPS stimulation (e.g., 15-60 minutes).

-

Protein Extraction and Quantification: Prepare whole-cell lysates and determine protein concentration.

-

SDS-PAGE and Western Blotting: Perform Western blotting as described previously.

-